trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester
Overview
Description
trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester: is a chemical compound with the molecular formula C11H21FN2O2 and a molecular weight of 232.3 g/mol .
Preparation Methods
The synthesis of trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester involves several steps. One common synthetic route includes the reaction of (3S,4S)-3-fluoropiperidine with methyl isocyanate in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Scientific Research Applications
trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes . Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester can be compared with other similar compounds such as:
- trans-(3-Fluoro-piperidin-4-yl)-carbamic acid tert-butyl ester
- (3S,4S)-3-fluoropiperidine
- tert-butyl (3S,4S)-3-fluoropiperidin-4-ylcarbamate
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific fluorine substitution, which can influence its biological activity and chemical behavior .
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCKWWMMIKCCKU-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CCNC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.